4-(2,6-dimethylpyridin-3-yl)benzamide
説明
特性
IUPAC Name |
4-(2,6-dimethylpyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-3-8-13(10(2)16-9)11-4-6-12(7-5-11)14(15)17/h3-8H,1-2H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFNIGOQQVXEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=CC=C(C=C2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Pharmaceutical Applications
-
Anti-inflammatory Properties
- Research indicates that 4-(2,6-dimethylpyridin-3-yl)benzamide may exhibit significant anti-inflammatory effects. It has been studied for its ability to inhibit enzymes involved in inflammatory pathways, which could make it a candidate for treating conditions like arthritis or other inflammatory diseases.
-
Neuroprotective Effects
- The compound has shown promise in neurodegenerative disease models. Inhibition of c-jun N-terminal kinase (JNK3), which is implicated in neurodegeneration, has been explored with similar benzamide derivatives. These studies suggest that modifications of the compound could enhance its neuroprotective properties .
-
Cancer Therapeutics
- Certain derivatives of benzamides have been identified as potential inhibitors of RET kinase, a target in cancer therapy. The structural similarities between these compounds and 4-(2,6-dimethylpyridin-3-yl)benzamide suggest that it may also possess anticancer properties worth investigating further .
Case Study: Anti-inflammatory Activity
In a study investigating the anti-inflammatory effects of benzamide derivatives, 4-(2,6-dimethylpyridin-3-yl)benzamide was tested in animal models for carrageenan-induced edema. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study: Neuroprotection
A series of experiments focused on JNK3 inhibition demonstrated that modifications to the benzamide structure improved selectivity and potency against neurodegenerative pathways. Compounds structurally related to 4-(2,6-dimethylpyridin-3-yl)benzamide were shown to effectively reduce oxidative stress markers in neuronal cell lines .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4,6-Dimethylpyridin-2-yl)benzamide | Different pyridine position | Known for strong anti-inflammatory properties |
| N-(3-Pyridyl)benzamide | Pyridine at position 3 | Exhibits varied biological activities |
| 4-(3-Methylpyridin-2-yl)benzamide | Methyl group on pyridine | Variations in solubility and reactivity |
This table illustrates how variations in substitution patterns can lead to differences in biological activity and chemical behavior among related compounds.
類似化合物との比較
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
| Compound Name | Core Structure | Key Substituents/Modifications | Biological/Chemical Implications | References |
|---|---|---|---|---|
| 4-(2,6-Dimethylpyridin-3-yl)benzamide | Benzamide + pyridine | 2,6-Dimethylpyridin-3-yl | Enhanced lipophilicity; potential kinase inhibition due to pyridine’s electron-rich nature | |
| N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]benzamide | Benzamide + thiazole | 2,5-Dimethylphenyl on thiazole | Thiazole core may improve metabolic stability and antimicrobial activity | |
| 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | Benzamide + pyrimidine-pyridine | Pyridin-3-yl on pyrimidine; amino linker | Dual binding sites for increased selectivity in enzyme inhibition | |
| N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide | Benzamide + pyrimidine-sulfamoyl | Triethoxybenzamide; sulfamoyl group | Improved solubility and sulfonamide-mediated enzyme interaction | |
| 3-[[1-(3-Pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl]benzamide | Benzamide + pyrrolidine-pyridine | Pyrrolidine-propanoyl-pyridine hybrid | Enhanced conformational flexibility for receptor binding |
Key Comparative Findings
Lipophilicity and Bioavailability :
- The 2,6-dimethylpyridine substituent in the target compound increases lipophilicity compared to analogs like N-[4-(2,5-dimethylphenyl)thiazol-2-yl]benzamide (thiazole core) or sulfamoyl-containing derivatives (e.g., ). This may enhance membrane permeability but reduce aqueous solubility .
- Triethoxybenzamide derivatives () exhibit higher solubility due to polar ethoxy groups, contrasting with the hydrophobic dimethylpyridine in the target compound .
Biological Activity :
- Pyridine-pyrimidine hybrids (e.g., ) demonstrate dual binding capabilities, whereas the target compound’s simpler pyridine-benzamide structure may favor selective kinase or receptor interactions .
- Thiazole-containing analogs () show distinct antimicrobial profiles, likely due to the sulfur atom’s electronegativity and thiazole’s planar rigidity .
Synthetic Complexity :
- The target compound’s synthesis is likely less complex than pyrrolidine-pyridine hybrids () or triazolo-pyridazine derivatives (), which require multi-step functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
